molecular formula C6H5N5O3 B12348355 2-Iminopteridine-4,6-dione;hydrate

2-Iminopteridine-4,6-dione;hydrate

Cat. No.: B12348355
M. Wt: 195.14 g/mol
InChI Key: LKNFMCOUROTDFW-UHFFFAOYSA-N
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Description

2-Iminopteridine-4,6-dione;hydrate is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a pteridine ring system with an imino group at the 2-position and keto groups at the 4 and 6 positions The hydrate form indicates the presence of water molecules associated with the compound

Preparation Methods

The synthesis of 2-Iminopteridine-4,6-dione;hydrate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable aminopyrimidine derivative, the compound can be synthesized through a series of reactions involving cyclization, oxidation, and hydration steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

2-Iminopteridine-4,6-dione;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to different structural analogs.

    Substitution: The imino group and keto groups can participate in substitution reactions, where different substituents replace the original groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-Iminopteridine-4,6-dione;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iminopteridine-4,6-dione;hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Iminopteridine-4,6-dione;hydrate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H5N5O3

Molecular Weight

195.14 g/mol

IUPAC Name

2-iminopteridine-4,6-dione;hydrate

InChI

InChI=1S/C6H3N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H2,7,11,13);1H2

InChI Key

LKNFMCOUROTDFW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=N)NC(=O)C2=NC1=O.O

Origin of Product

United States

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